molecular formula C21H21FN4O2 B2515983 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1396687-34-5

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2515983
CAS No.: 1396687-34-5
M. Wt: 380.423
InChI Key: ZQKVBJDTFGJKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Labeling

Research on related compounds includes the development of high-specific-activity radiolabeled compounds for studying metabolism and mode of action. For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners demonstrates the use of radiolabeling to track the environmental fate and biological interactions of these compounds (Latli & Casida, 1995).

Anticancer and Antitumor Activity

The synthesis of novel compounds with potential antitumor activity has been a significant area of research. For example, certain thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Albratty et al., 2017).

Antibacterial and Antifungal Properties

The development of compounds with antimicrobial properties is crucial due to the rising antibiotic resistance. Research on triazole-oxadiazole compounds has shown significant antifungal and apoptotic effects against Candida species, underscoring the importance of such studies in discovering new antimicrobial agents (Çavușoğlu et al., 2018).

Neurokinin-1 Receptor Antagonism

Compounds designed to antagonize neurokinin-1 receptors have applications in treating emesis and depression, demonstrating the relevance of chemical synthesis in developing therapeutics for neurological conditions (Harrison et al., 2001).

Enzyme Inhibition for Drug Development

The establishment of quantitative bioanalytical methods for novel molecules with enzymatic inhibition properties, such as acetylcholinesterase inhibitors, is critical in drug development. This research supports the process of identifying and quantifying potential therapeutics (Nemani et al., 2018).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-10-6-15(7-11-17)14-19(27)23-12-13-25-21(28)26(18-4-2-1-3-5-18)20(24-25)16-8-9-16/h1-7,10-11,16H,8-9,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVBJDTFGJKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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